3-Amino-1-benzylpyrrolidine-3-carboxamide
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Overview
Description
3-Amino-1-benzylpyrrolidine-3-carboxamide is an organic compound with the molecular formula C({12})H({17})N(_{3})O It features a pyrrolidine ring substituted with an amino group at the 3-position, a benzyl group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Amination: The amino group at the 3-position can be introduced through reductive amination or direct amination reactions.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid or ester with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)), and nitric acid (HNO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-1-benzylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylpyrrolidine-3-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
3-Amino-1-methylpyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of a benzyl group.
3-Amino-1-benzylpyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 3-position.
Uniqueness
3-Amino-1-benzylpyrrolidine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The benzyl group provides additional steric and electronic effects, potentially enhancing its binding affinity and selectivity in medicinal applications.
Properties
IUPAC Name |
3-amino-1-benzylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)12(14)6-7-15(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFQTAIEVIVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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